2-(4-fluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide
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Description
2-(4-fluorophenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide, also known as FPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPEA is a pyrazole-based compound that has been synthesized using various methods.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes exhibit significant antioxidant activity, as determined by various in vitro assays. This study highlights the role of hydrogen bonding in the self-assembly process of coordination complexes and their potential applications in developing antioxidant agents (Chkirate et al., 2019).
Radiosynthesis for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives designed with a fluorine atom, have been synthesized for use as selective ligands of the translocator protein (18 kDa), which is recognized as a biomarker of neuroinflammatory processes. These compounds, particularly DPA-714, were developed for labeling with fluorine-18, allowing in vivo imaging using positron emission tomography (PET). This research emphasizes the application of these compounds in neuroinflammation studies and the development of PET radioligands for clinical diagnostics (Dollé et al., 2008).
Anti-inflammatory Activity
Synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has been reported, displaying significant anti-inflammatory activity. This study presents the potential of these compounds in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c20-18-8-6-15(7-9-18)12-19(24)21-10-11-23-14-17(13-22-23)16-4-2-1-3-5-16/h1-9,13-14H,10-12H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJPUBBUCJXBER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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